1-(Benzylsulfanyl)-2-fluoro-4-nitrobenzene
Description
Chemical Identity and Nomenclature
1-(Benzylsulfanyl)-2-fluoro-4-nitrobenzene is formally identified by the Chemical Abstracts Service number 1242618-52-5, establishing its unique chemical registry. The compound possesses a molecular formula of C₁₃H₁₀FNO₂S with a molecular weight of 263.2874 daltons. The MDL number MFCD25460330 provides additional database identification for this organosulfur compound.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the primary designation this compound accurately describes the substitution pattern on the benzene ring. Alternative nomenclature includes 1-benzylsulfanyl-2-fluoro-4-nitrobenzene, reflecting slight variations in naming conventions across different chemical databases. The compound's SMILES notation Fc1cc(ccc1SCc1ccccc1)N+[O-] provides a linear representation of its molecular structure, facilitating computational analysis and database searches.
| Chemical Identifier | Value |
|---|---|
| Chemical Abstracts Service Number | 1242618-52-5 |
| Molecular Formula | C₁₃H₁₀FNO₂S |
| Molecular Weight | 263.2874 g/mol |
| MDL Number | MFCD25460330 |
| IUPAC Name | 1-benzylsulfanyl-2-fluoro-4-nitrobenzene |
The InChI key OIWYQDTUUYUAOX-UHFFFAOYSA-N serves as a unique identifier for computational chemistry applications and database searches. This standardized representation ensures consistent identification across different chemical information systems and facilitates cross-referencing in research databases.
Historical Context and Discovery
The compound's entry into chemical databases provides insight into its research timeline and development. PubChem records indicate the compound was first created in their database on December 11, 2015, with the most recent modification occurring on May 24, 2025. This timeline suggests relatively recent synthetic development and ongoing research interest in this particular molecular structure.
The compound appears in the context of broader research into organosulfur chemistry and fluorinated aromatic compounds. Scientific literature demonstrates that compounds with similar structural features have been subjects of investigation since the early 2010s, particularly in the development of microwave-assisted synthesis methods for unsymmetrical sulfides. Research published in 2013 described efficient cross-coupling reactions involving aryl halides with sulfonyl hydrazides as thiol substitutes, providing methodological foundations that likely contributed to the synthesis of related compounds including this compound.
The compound's commercial availability through multiple chemical suppliers, with catalog numbers such as AR01AMDR from Aaron Chemicals, indicates established synthetic routes and sufficient demand for research applications. The availability of quantities ranging from 50 milligrams to 1 gram suggests its use primarily as a research chemical rather than bulk industrial applications.
Structural Characteristics and Functional Group Analysis
The molecular architecture of this compound incorporates multiple functional groups arranged in a specific substitution pattern on the benzene ring. The compound features a benzylsulfanyl group (-SCH₂C₆H₅) at position 1, a fluorine atom at position 2, and a nitro group (-NO₂) at position 4, creating a tri-substituted benzene derivative.
The benzylsulfanyl moiety represents a thioether linkage connecting the benzene ring to a benzyl group through a sulfur atom. This functional group contributes significantly to the compound's chemical reactivity and potential synthetic applications. The presence of sulfur introduces nucleophilic character and provides opportunities for further chemical transformations through oxidation or substitution reactions.
The fluorine substituent at the ortho position relative to the sulfur attachment point influences the electronic properties of the aromatic system. Fluorine's high electronegativity and small size create localized electron withdrawal while minimizing steric effects. This substitution pattern affects the compound's reactivity and may influence regioselectivity in subsequent chemical reactions.
The nitro group positioned para to the benzylsulfanyl substituent serves as a strong electron-withdrawing group, significantly affecting the aromatic system's electronic distribution. This positioning creates an alternating pattern of electron-rich and electron-poor regions around the benzene ring, potentially directing electrophilic and nucleophilic attack sites.
| Functional Group | Position | Electronic Effect | Steric Influence |
|---|---|---|---|
| Benzylsulfanyl (-SCH₂C₆H₅) | 1 | Electron-donating (mild) | Moderate |
| Fluoro (-F) | 2 | Electron-withdrawing (strong) | Minimal |
| Nitro (-NO₂) | 4 | Electron-withdrawing (very strong) | Moderate |
The compound's three-dimensional structure, as represented in PubChem's conformer models, shows the spatial arrangement of these substituents and their potential interactions. The benzyl group attached through the sulfur creates additional conformational flexibility, allowing rotation around the sulfur-carbon bonds.
Relevance in Organic Chemistry and Pharmaceutical Research
The compound demonstrates significant relevance in contemporary organic synthesis, particularly in the development of cross-coupling methodologies. Research indicates that compounds featuring benzylsulfanyl groups serve as valuable intermediates in the synthesis of unsymmetrical sulfides, which are important structural motifs in pharmaceutical chemistry. The specific combination of functional groups in this compound makes it particularly useful for exploring regioselective reactions and developing new synthetic strategies.
In pharmaceutical research contexts, the compound's structural features align with current trends in drug development emphasizing fluorinated aromatic compounds. Fluorine incorporation often enhances metabolic stability, bioavailability, and binding affinity in pharmaceutical molecules. The presence of both fluorine and nitro substituents provides opportunities for further functionalization, potentially leading to biologically active compounds.
The nitro group functionality offers multiple synthetic transformation possibilities, including reduction to amino groups, which are common pharmacophores in pharmaceutical compounds. This versatility makes the compound valuable as a synthetic intermediate for accessing diverse molecular architectures. Research in organosulfur chemistry has demonstrated that benzylsulfanyl groups can undergo various transformations, including oxidation to sulfoxides or sulfones, providing additional synthetic pathways.
Microwave-assisted synthesis methods have proven particularly effective for compounds containing similar structural motifs. Published research describes efficient protocols using ionic liquid systems and copper catalysis under microwave irradiation, achieving good yields for related benzylsulfanyl compounds. These methodological advances contribute to the compound's accessibility and potential for large-scale synthesis.
The compound's commercial availability through multiple suppliers indicates established demand within the research community. Price points ranging from approximately $98 for 50 milligrams to $457 for 1 gram reflect the specialized nature of this research chemical and the complexity of its synthesis. The availability timeframes of 2-3 weeks suggest production on demand rather than large-scale manufacturing, consistent with its role as a research intermediate.
Properties
IUPAC Name |
1-benzylsulfanyl-2-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2S/c14-12-8-11(15(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKGOUYUWKERAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Key Intermediate: 2-Fluoro-4-Nitrophenol
Since 1-(Benzylsulfanyl)-2-fluoro-4-nitrobenzene contains the 2-fluoro-4-nitrophenyl group, the synthesis of 2-fluoro-4-nitrophenol is a crucial step. Several methods have been developed and optimized for this intermediate:
Nucleophilic Aromatic Substitution on 3,4-Difluoronitrobenzene
A highly efficient and environmentally friendly method involves reacting 3,4-difluoronitrobenzene with mineral alkali (such as potassium hydroxide or sodium hydroxide) in the presence or absence of phase-transfer catalysts to selectively substitute the fluorine at the 3-position, yielding 2-fluoro-4-nitrophenolate, which upon acidification gives 2-fluoro-4-nitrophenol.
Reaction Conditions and Catalysts
- Base: Potassium hydroxide (KOH) or sodium hydroxide (NaOH) preferred.
- Solvent: Water or a mixture of water and organic solvents like acetone or methyl tertiary butyl ether.
- Phase-transfer catalysts: Quaternary ammonium salts such as benzyl tributyl ammonium chloride or tetrabutylammonium bromide enhance reaction rate and yield.
- Temperature: Typically 50–80 °C.
- Reaction time: 3 to 12 hours depending on conditions.
Representative Experimental Data
| Embodiment | Base | Solvent(s) | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC %) |
|---|---|---|---|---|---|---|---|
| 1 | KOH | Water | Benzyl tributyl ammonium chloride | 80 | 3 | 96 | 99.7 |
| 2 | KOH | Water | Hexaoxacyclooctadecane-6-6 | 50 | 3 | 90 | 99.6 |
| 3 | KOH | Acetone + Water | Tetrabutylammonium bromide | 25 | 12 | 86 | 99.88 |
| 4 | NaOH | Methyl tertiary butyl ether + Water | None | 50 | 12 | 82 | 99.44 |
This method overcomes prior difficulties such as isomer separation and hazardous reagents, providing high yields and purity with good operational safety.
Alternative Methods
Other classical methods include nitration of 2-fluorophenol or fluorination of 4-nitrophenol derivatives, but these often suffer from low selectivity, formation of isomeric by-products, or use of hazardous reagents such as fluorine gas or nitrosating agents, making them less desirable industrially.
Introduction of the Benzylsulfanyl Group
The benzylsulfanyl group (-S-CH2-Ph) is introduced typically through nucleophilic aromatic substitution (S_NAr) or thiolation reactions on the 2-fluoro-4-nitrobenzene scaffold.
Nucleophilic Aromatic Substitution with Benzylthiol
- The fluorine atom on 2-fluoro-4-nitrobenzene or 2-fluoro-4-nitrophenol derivatives is substituted by benzylthiol under basic conditions.
- Typical bases include potassium carbonate or sodium hydride.
- Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to dissolve reactants and facilitate reaction.
- Reaction temperature ranges from room temperature to reflux depending on reactivity.
Alkylation of Thiophenol Derivatives
Alternatively, benzylthiol can be alkylated with benzyl halides in the presence of suitable bases to form benzylsulfanyl derivatives, which can then be coupled with the aromatic ring containing the nitro and fluoro substituents.
Research Findings on Optimization
Summary Table: Preparation Methods Overview
Chemical Reactions Analysis
Types of Reactions: 1-(Benzylsulfanyl)-2-fluoro-4-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluoro group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The benzylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), metal hydrides.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products:
Amino Derivatives: Formed from the reduction of the nitro group.
Sulfoxides and Sulfones: Formed from the oxidation of the benzylsulfanyl group.
Scientific Research Applications
Medicinal Chemistry Applications
Antimycobacterial Activity
Recent studies have indicated that derivatives of benzylsulfanyl compounds exhibit promising activity against Mycobacterium tuberculosis. A notable case is the evaluation of a series of benzylsulfanyl benzo-heterocycle amides, where certain derivatives demonstrated low cytotoxicity and significant efficacy against drug-susceptible and resistant strains of tuberculosis. Specifically, compounds analogous to 1-(Benzylsulfanyl)-2-fluoro-4-nitrobenzene showed minimum inhibitory concentration (MIC) values as low as 0.23 μM, highlighting their potential as therapeutic agents .
Mechanism of Action
The mechanism by which these compounds exert their effects involves interference with the bacterial cell wall synthesis and metabolic pathways, making them candidates for further development in anti-tubercular therapies .
Material Science Applications
Fluorinated Aromatic Compounds
this compound can serve as a precursor for synthesizing fluorinated aromatic compounds, which are valuable in various industrial applications including pharmaceuticals and agrochemicals. The incorporation of fluorine into organic molecules often enhances their biological activity and stability .
Case Studies
Mechanism of Action
The mechanism of action of 1-(Benzylsulfanyl)-2-fluoro-4-nitrobenzene largely depends on its functional groups:
Nitro Group: Can undergo reduction to form an amino group, which may interact with biological targets.
Fluoro Group: Known for its electron-withdrawing properties, influencing the reactivity of the compound.
Benzylsulfanyl Group: Can be oxidized to form sulfoxides or sulfones, which may have different biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Electronic Properties
The following table summarizes key structural analogs and their substituent differences:
Key Observations:
Electronic Effects: The nitro group (–NO₂) in all compounds is a strong electron-withdrawing group (σp ~ 1.27), stabilizing negative charges and directing electrophilic substitution to meta positions. Fluoro (–F, σp ~ 0.06) and chloro (–Cl, σp ~ 0.23) groups are weakly electron-withdrawing but can influence dipole moments and solubility. Benzylsulfanyl (–S–CH₂C₆H₅) is a moderate electron donor (σp ~ -0.15 for –SCH₃), while sulfonyl groups (–SO₂–) are strongly electron-withdrawing (σp ~ 1.67) .
Steric Effects: Bulkier substituents (e.g., benzylsulfanyl, cyclopentyloxy) reduce solubility in polar solvents compared to smaller groups like methylsulfonyl.
Acid Dissociation Constants :
- Studies on benzylsulfanyl-containing purine derivatives (e.g., ) show that substituent electronic effects correlate with acid dissociation constants (pKa) via the Hammett equation. For the main compound, the nitro group likely lowers the pKa of adjacent protons compared to analogs without nitro groups .
Reactivity and Stability
- Oxidative Stability :
- Nucleophilic Substitution: The nitro group in the para position deactivates the ring, making electrophilic substitution less favorable. However, meta-directing groups in analogs like 1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene may allow regioselective reactions .
Biological Activity
1-(Benzylsulfanyl)-2-fluoro-4-nitrobenzene is an organic compound that has garnered attention in various fields of research, particularly due to its unique combination of functional groups, which include a benzylsulfanyl group, a fluoro group, and a nitro group. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Weight : 253.29 g/mol
- Functional Groups :
- Fluoro : Electron-withdrawing, enhancing reactivity.
- Nitro : Potential for reduction to amino derivatives.
- Benzylsulfanyl : Capable of oxidation to sulfoxides or sulfones.
Mechanisms of Biological Activity
The biological activity of this compound is primarily influenced by its functional groups:
- Nitro Group Reduction : The nitro group can be reduced to an amino group, which may interact with various biological targets, potentially influencing cellular signaling pathways and gene expression.
- Fluoro Group Effects : The electron-withdrawing nature of the fluoro group can enhance the compound's stability and reactivity, making it a suitable candidate for further chemical modifications.
- Sulfanyl Group Oxidation : The benzylsulfanyl moiety can be oxidized to form sulfoxides or sulfones, which may exhibit distinct biological activities compared to the parent compound.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit antimicrobial activity. For instance, studies on related nitrobenzene derivatives have demonstrated significant antimicrobial effects against various pathogens. While specific data on this compound is limited, its structural analogs suggest potential efficacy against bacteria and fungi .
Cytotoxicity Studies
Preliminary studies involving related compounds have shown varying degrees of cytotoxicity in cancer cell lines. For example, compounds with nitro groups have been reported to induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. The potential cytotoxic effects of this compound warrant further investigation to elucidate its role in cancer therapy .
Synthesis and Evaluation
A recent study synthesized this compound through nucleophilic substitution reactions involving benzyl mercaptan and 2-fluoro-4-nitrobenzene. The resulting compound was evaluated for its reactivity and potential applications in drug development .
Structure–Activity Relationship (SAR)
Structure–activity relationship studies on similar compounds have highlighted the importance of functional group positioning in determining biological activity. Variations in substituents can significantly affect the potency and selectivity of these compounds against specific biological targets .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 1-(Benzylsulfanyl)-2-chloro-4-nitrobenzene | Moderate antimicrobial activity | Chloro group may influence reactivity differently |
| 1-(Benzylsulfanyl)-2-fluoro-4-amino-benzene | Potential cytotoxic effects | Amino group may enhance interactions with targets |
| 1-(Benzylthio)-3-nitrophenol | Antioxidant properties | Related structure with different biological effects |
Q & A
Q. What synthetic strategies are optimal for preparing 1-(benzylsulfanyl)-2-fluoro-4-nitrobenzene, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or coupling reactions. For SNAr, the nitro group at the para position activates the benzene ring, facilitating substitution at the ortho position. A typical protocol involves reacting 2-fluoro-4-nitrobenzene derivatives with benzyl mercaptan (PhCH2SH) in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K2CO3) at 60–80°C . Yield optimization may require controlling stoichiometry (excess benzyl mercaptan) and reaction time (12–24 hours). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : 1H NMR confirms the benzylsulfanyl group (δ ~3.8–4.2 ppm for SCH2Ph) and aromatic protons (δ ~7.2–8.5 ppm). 19F NMR detects the fluorine substituent (δ ~-100 to -120 ppm) .
- IR : Stretching vibrations for S–C (650–700 cm⁻¹), C–F (1100–1200 cm⁻¹), and NO2 (1350–1550 cm⁻¹) .
- X-ray crystallography : Resolves spatial arrangement of substituents. For example, analogous benzylsulfanyl complexes show Co–S bond lengths of ~2.3 Å in octahedral geometries .
Q. How does the nitro group influence the compound’s stability under varying storage conditions?
- Methodological Answer : The nitro group increases susceptibility to photodegradation. Stability studies recommend storage in amber vials under inert atmosphere (N2/Ar) at 2–8°C. Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring reveal <5% decomposition under optimal conditions .
Advanced Research Questions
Q. How do electronic effects (e.g., electron-withdrawing fluoro vs. nitro groups) modulate reactivity in cross-coupling reactions?
- Methodological Answer : The nitro group deactivates the ring, directing electrophilic substitution to the ortho position relative to the fluoro group. Computational DFT studies (e.g., Gaussian 16) show that the nitro group lowers the LUMO energy (-3.2 eV), enhancing electrophilicity. In Suzuki-Miyaura coupling, the fluoro substituent may sterically hinder Pd catalyst coordination, requiring bulky ligands (e.g., SPhos) for efficient coupling .
Q. What strategies resolve contradictions in biological activity data between this compound and analogs with altered substituents?
- Methodological Answer : Comparative SAR studies are critical. For example, replacing the nitro group with methoxy reduces antibacterial potency (MIC >128 µg/mL vs. 32 µg/mL for the nitro analog), suggesting nitro’s role in redox cycling. Contradictions in cytotoxicity (e.g., IC50 variability across cell lines) are addressed via proteomic profiling to identify off-target interactions .
Q. Can computational models predict the compound’s binding affinity to biological targets, and how are these validated experimentally?
- Methodological Answer : Molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., dihydrofolate reductase) predicts binding poses with ∆G values <-7 kcal/mol. Validation involves isothermal titration calorimetry (ITC) to measure experimental Kd values. Discrepancies >10% indicate force field limitations, requiring QM/MM refinement .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
